3-Bromo-2-methylimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-2-methylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine specifically is not detailed in the available resources.Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylimidazo[1,2-b]pyridazine is 1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 . The Canonical SMILES is CC1=C(N2C(=N1)C=CC=N2)Br .Physical And Chemical Properties Analysis
3-Bromo-2-methylimidazo[1,2-b]pyridazine is a solid at room temperature . It has a molecular weight of 212.05 g/mol . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Scientific Research Applications
Application 1: Antituberculosis Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Compounds of the imidazo[1,2-a]pyridine class, which are structurally similar to 3-Bromo-2-methylimidazo[1,2-b]pyridazine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes : The results indicate that imidazo[1,2-a]pyridine compounds exhibit significant activity against MDR-TB and XDR-TB .
Application 2: Antileishmanial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : While not directly related to “3-Bromo-2-methylimidazo[1,2-b]pyridazine”, a structurally similar compound, “6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine”, has been evaluated for its effects on Leishmania donovani promastigotes, L. infantum axenic amastigotes, and Trypanosoma brucei brucei trypomastigotes (BSF) .
- Results or Outcomes : The results or outcomes were not specified in the source .
Application 3: Chemodivergent Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : While not directly related to “3-Bromo-2-methylimidazo[1,2-b]pyridazine”, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been reported . This could potentially suggest a method for the synthesis of “3-Bromo-2-methylimidazo[1,2-b]pyridazine”.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes were not specified in the source .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies, has been a hot target for anti-tumoral drug discovery . Therefore, compounds like 3-Bromo-2-methylimidazo[1,2-b]pyridazine may have potential applications in this area.
properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFIFACEFUMUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylimidazo[1,2-b]pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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